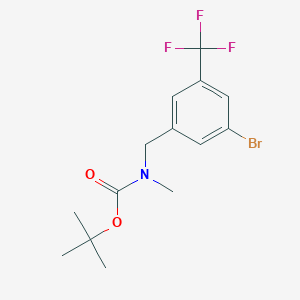
(3-Bromo-5-trifluoromethylbenzyl)-methylcarbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-trifluoromethylbenzyl)-methylcarbamic acid tert-butyl ester: is a chemical compound characterized by a benzyl group substituted with bromine and trifluoromethyl groups, and a carbamate ester functional group protected by a tert-butyl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Bromination and Trifluoromethylation: The starting material, benzyl bromide, undergoes bromination followed by trifluoromethylation to introduce the bromine and trifluoromethyl groups at the 3 and 5 positions, respectively.
Carbamate Formation: The resulting brominated and trifluoromethylated benzyl compound is then reacted with methyl isocyanate to form the carbamate group.
Esterification: Finally, the carbamate group is protected by reacting with tert-butyl alcohol in the presence of a strong acid catalyst to form the tert-butyl ester.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar steps but optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine position, with nucleophiles like sodium azide or potassium iodide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium azide (NaN3), potassium iodide (KI)
Major Products Formed:
Oxidation: Benzoic acid derivatives
Reduction: Amines or alcohols
Substitution: Azides or iodides
Scientific Research Applications
(3-Bromo-5-trifluoromethylbenzyl)-methylcarbamic acid tert-butyl ester: has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors involved in inflammatory responses or cancer cell proliferation.
Pathways: The compound can modulate signaling pathways related to inflammation and cell growth, leading to potential therapeutic effects.
Comparison with Similar Compounds
(3-Bromo-5-trifluoromethylbenzyl)-methylcarbamic acid tert-butyl ester: is unique due to its specific structural features. Similar compounds include:
Benzyl bromide derivatives: These compounds share the benzyl bromide core but differ in substituents and functional groups.
Trifluoromethylated benzyl compounds: These compounds have the trifluoromethyl group but may lack the bromine or carbamate functionalities.
Carbamate esters: These compounds have carbamate groups but may differ in the nature of the protecting group or the aromatic ring substituents.
Properties
IUPAC Name |
tert-butyl N-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrF3NO2/c1-13(2,3)21-12(20)19(4)8-9-5-10(14(16,17)18)7-11(15)6-9/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNVOCVXKBOIIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=CC(=C1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
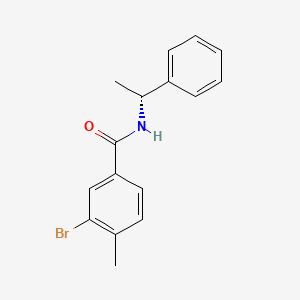
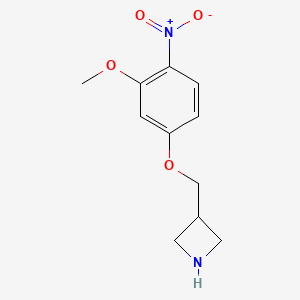
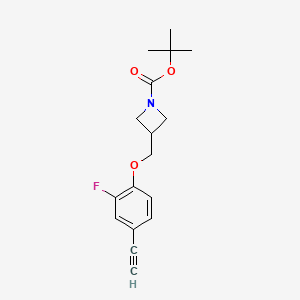
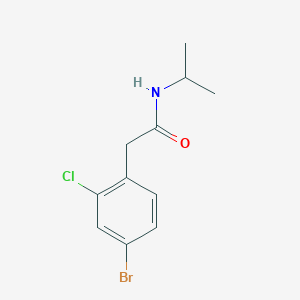
![5-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B8128505.png)
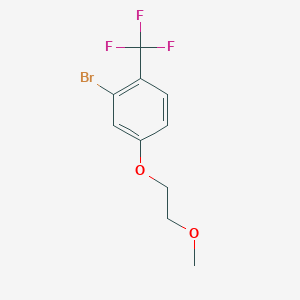
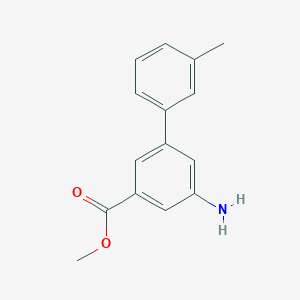
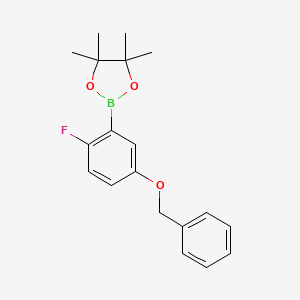
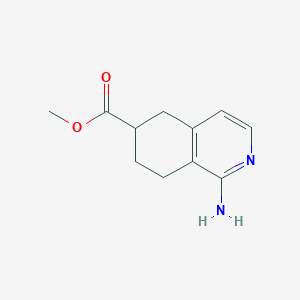
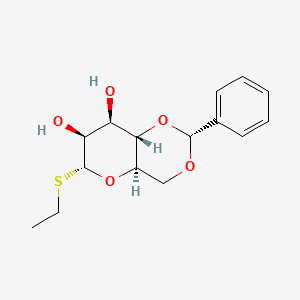
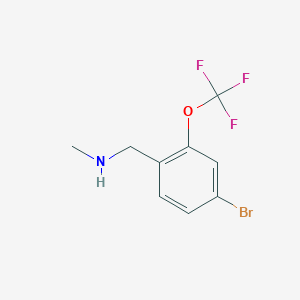
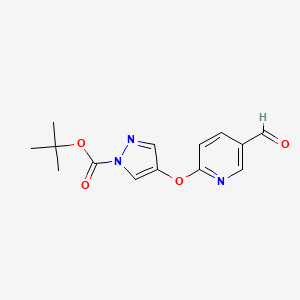
![2-Chloro-7-(2,2-dimethyl-propyl)-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8128538.png)
![(3S,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B8128543.png)
